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Compound of Interest

Compound Name: RPH-2823

Cat. No.: B1663310 Get Quote

For Researchers, Scientists, and Drug Development Professionals

RPH-2823, a basic triamterene derivative, has emerged as a potent inhibitor of the epithelial

sodium channel (ENaC), a key regulator of sodium and fluid balance in various tissues. This

guide provides a comparative analysis of the cross-reactivity profile of RPH-2823 against

established ENaC inhibitors, amiloride and its parent compound, triamterene, supported by

available experimental data.

Executive Summary
RPH-2823 demonstrates exceptionally high potency for the epithelial sodium channel (ENaC).

While comprehensive cross-reactivity data for RPH-2823 is not yet publicly available, this guide

contextualizes its potential selectivity by comparing the known on-target and off-target effects

of the established ENaC inhibitors, amiloride and triamterene. This comparison aims to provide

a framework for evaluating the potential therapeutic window and safety profile of RPH-2823.

On-Target Potency: A Quantitative Comparison
RPH-2823 exhibits picomolar affinity for the rat epithelial sodium channel (rENaC), indicating a

significantly higher potency compared to both amiloride and triamterene. The available data on

the inhibitory concentrations (IC50) for these compounds against ENaC are summarized below.
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Compound Target IC50 Value Species
Experimental
System

RPH-2823 ENaC 2.5 ± 0.6 pM Rat Xenopus oocytes

Amiloride ENaC ~0.1 µM Not Specified Not Specified

Triamterene ENaC 5 µM (at -90 mV) Rat Xenopus oocytes

Cross-Reactivity and Off-Target Profile
A comprehensive understanding of a drug's cross-reactivity is crucial for predicting potential

side effects. While a detailed selectivity panel for RPH-2823 is not available in the public

domain, we can infer its potential off-target profile by examining the known cross-reactivities of

amiloride and triamterene.

Amiloride:

Beyond its primary target, ENaC, amiloride is known to interact with other ion channels and

transporters, particularly at higher concentrations. These off-target activities can contribute to

both its therapeutic effects and potential side effects.

Na+/H+ Exchangers (NHE): Amiloride inhibits NHE, which can have various physiological

effects.[1]

Na+/Ca2+ Exchangers: Inhibition of Na+/Ca2+ exchangers has also been reported.[1]

Urokinase-type Plasminogen Activator (uPA) System: Amiloride has shown inhibitory effects

on the uPA system, which is implicated in cancer metastasis.[2]

Podocyte Urokinase Receptor (uPAR): An off-target effect of amiloride involves the inhibition

of podocyte uPAR expression, which may contribute to its anti-proteinuric effects.[3]

Triamterene:

Triamterene, the parent compound of RPH-2823, is also known for its potassium-sparing

diuretic effects through ENaC blockade. Its off-target profile is less extensively characterized

than that of amiloride.
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Potassium Channels: Some derivatives of triamterene have been shown to interact with

membrane potassium conductance, which may contribute to their potassium-retaining

properties.[4]

Cardiac Ion Channels: Certain triamterene derivatives have been investigated for

antiarrhythmic properties, suggesting potential interactions with cardiac ion channels.[5]

The significantly higher potency of RPH-2823 for ENaC suggests a potential for a wider

therapeutic window and reduced off-target effects at therapeutic concentrations compared to

amiloride and triamterene. However, empirical testing against a broad panel of receptors and

channels is necessary to confirm this hypothesis.

Signaling Pathways and Experimental Workflows
ENaC Signaling Pathway and Inhibition
The epithelial sodium channel (ENaC) plays a crucial role in sodium reabsorption in epithelial

tissues. Its activity is tightly regulated by various signaling pathways. The following diagram

illustrates the basic mechanism of ENaC function and its inhibition by compounds like RPH-
2823.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/3508532/
https://pubmed.ncbi.nlm.nih.gov/2043041/
https://www.benchchem.com/product/b1663310?utm_src=pdf-body
https://www.benchchem.com/product/b1663310?utm_src=pdf-body
https://www.benchchem.com/product/b1663310?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663310?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ENaC Function and Inhibition Pathway

Apical Membrane

Epithelial Sodium
Channel (ENaC)

Na+ (Intracellular)

Reabsorption

Na+ (Lumen)

Flow

RPH-2823

Inhibition

Click to download full resolution via product page

Caption: Simplified diagram of ENaC-mediated sodium reabsorption and its inhibition by RPH-
2823.

Experimental Workflow for Determining IC50
The determination of the half-maximal inhibitory concentration (IC50) is a fundamental

experiment in pharmacology to quantify the potency of a drug. The following workflow outlines

a typical electrophysiological assay using the two-electrode voltage-clamp (TEVC) technique in

Xenopus oocytes, as was likely used to determine the IC50 of RPH-2823.
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IC50 Determination Workflow
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Caption: A typical experimental workflow for determining the IC50 of an ENaC inhibitor.
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Experimental Protocols
Two-Electrode Voltage-Clamp (TEVC) Assay in Xenopus Oocytes:

This method is commonly used to study the function and pharmacology of ion channels.

Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and

defolliculated.

cRNA Injection: Complementary RNA (cRNA) encoding the subunits of the target ion channel

(in this case, rat α, β, and γ ENaC) are injected into the oocytes.

Incubation: The injected oocytes are incubated for 2-4 days to allow for the expression and

assembly of the channels in the oocyte membrane.

Electrophysiological Recording:

An oocyte is placed in a recording chamber and perfused with a standard bath solution.

Two microelectrodes, one for voltage sensing and one for current injection, are inserted

into the oocyte.

The membrane potential is clamped at a holding potential (e.g., -90 mV).

Data Acquisition:

The baseline current, representing the activity of the expressed ENaC channels, is

recorded.

The oocyte is then perfused with solutions containing increasing concentrations of the test

compound (RPH-2823).

The current is recorded at each concentration until a steady-state inhibition is reached.

Data Analysis:

The percentage of inhibition is calculated for each concentration relative to the baseline

current.
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A concentration-response curve is generated by plotting the percentage of inhibition

against the logarithm of the compound concentration.

The IC50 value, the concentration at which 50% of the channel activity is inhibited, is

determined by fitting the data to a sigmoidal dose-response equation.

Conclusion
RPH-2823 is a highly potent ENaC inhibitor with a picomolar affinity that surpasses currently

available diuretic drugs like amiloride and triamterene. This high on-target potency suggests

the potential for a favorable therapeutic index. However, a comprehensive cross-reactivity

profiling of RPH-2823 against a wide range of other ion channels, receptors, and enzymes is

essential to fully assess its selectivity and predict its clinical safety profile. Further studies are

warranted to elucidate the complete pharmacological characteristics of this promising new

compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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